4-(4-Methoxy-2-methylphenyl)benzoic acid
Description
4-(4-Methoxy-2-methylphenyl)benzoic acid is a benzoic acid derivative featuring a substituted phenyl ring at the para position of the carboxylic acid group. The phenyl substituent contains a methoxy group at the 4-position and a methyl group at the 2-position (Figure 1). Such derivatives are often explored for their biological activities, including enzyme inhibition and antibacterial properties, due to the interplay between electron-donating substituents (methoxy, methyl) and the carboxylic acid’s reactivity .
Properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-9-13(18-2)7-8-14(10)11-3-5-12(6-4-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZOHUSVEFOVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653761 | |
| Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108478-29-1 | |
| Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-methylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1-iodo-4-methoxy-2-methylbenzene and methyl 4-iodobenzoate.
Reaction Conditions: These starting materials undergo a coupling reaction in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide.
Final Product: The reaction yields this compound after purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and methyl groups on the aromatic ring, as well as the carboxylic acid moiety, participate in oxidation processes:
Mechanistic Insight :
-
The methoxy group’s electron-donating nature stabilizes adjacent carbocations during oxidation, directing reactivity toward the para position relative to the methyl group.
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Carboxylic acid groups are typically resistant to further oxidation under standard conditions .
Reduction Reactions
The carboxylic acid group and aromatic rings undergo reduction under specific conditions:
| Reaction | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Carboxylic acid reduction | LiAlH₄ (anhydrous ether) | 4-(4-Methoxy-2-methylphenyl)benzyl alcohol | Complete reduction to primary alcohol; requires stoichiometric LiAlH₄. |
| Catalytic hydrogenation | H₂/Pd-C (ethanol, 60°C) | Partially saturated ring system | Selective reduction of aromatic rings hindered by electron-withdrawing groups. |
Steric Effects :
-
The 2-methyl group impedes reagent access to the carboxylic acid, slowing reduction kinetics compared to unsubstituted analogs.
Electrophilic Aromatic Substitution (EAS)
The compound undergoes EAS at positions directed by substituents:
Directing Effects :
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The carboxylic acid group (-COOH) is strongly deactivating and meta-directing.
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The methoxy group (-OCH₃) is activating and ortho/para-directing, but steric hindrance from the 2-methyl group limits ortho substitution .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form derivatives:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methyl ester formation | CH₃OH/H₂SO₄ (reflux) | Methyl 4-(4-methoxy-2-methylphenyl)benzoate | 85–90% (acid-catalyzed equilibrium). |
| Amide formation | SOCl₂ followed by NH₃ | 4-(4-Methoxy-2-methylphenyl)benzamide | 75% yield; requires acyl chloride intermediate. |
Industrial Relevance :
-
Ester derivatives are pivotal in polymer synthesis, leveraging the aromatic backbone for thermal stability.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization:
| Reaction | Reagents/Conditions | Product | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura coupling | Arylboronic acid, Pd(PPh₃)₄ | Biaryl derivatives | Pd(0) catalysts enable C–C bond formation . |
Example :
-
Reaction with p-tolylboronic acid under Pd catalysis yields 4-(4-methoxy-2-methylphenyl)-[1,1'-biphenyl]-2-carboxylic acid .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decomposition:
| Condition | Products | Mechanism |
|---|---|---|
| Pyrolysis (N₂ atmosphere) | CO₂, methoxytoluene, benzoic acid | Decarboxylation dominates, releasing CO₂ . |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(4-Methoxy-2-methylphenyl)benzoic acid is . The compound features a methoxy group and a methyl group on the phenyl ring, which contribute to its reactivity and solubility characteristics. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Chemistry
- Building Block for Synthesis : this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups enable it to undergo various reactions, including esterification, amide formation, and nucleophilic substitutions.
- Catalyst Development : The compound can be utilized in developing new catalytic systems. For example, it can participate in palladium-catalyzed reactions that enhance the efficiency of organic transformations.
Biology
- Biological Activity Studies : Due to its structural similarity to biologically active compounds, this acid is used in studies examining enzyme interactions and receptor binding. It can serve as a model compound for understanding how modifications affect biological activity.
- Pharmacological Research : Research indicates potential applications in drug development, particularly as a scaffold for creating new pharmaceuticals targeting specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for further investigation in medicinal chemistry.
Industry
- Material Science : this compound is employed in producing advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable materials with specific chemical properties.
- Coatings and Adhesives : The compound's properties allow it to be incorporated into formulations that enhance the performance of coatings and adhesives, providing resistance to environmental factors.
Case Study 1: Synthesis of Complex Organic Molecules
In one study, researchers used this compound as a starting material for synthesizing novel anti-cancer agents. By modifying the functional groups on the benzoic acid core, they were able to enhance the potency and selectivity of the resulting compounds against cancer cell lines.
Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study revealed that variations in the methoxy and methyl substitutions significantly affected binding affinity, leading to insights into designing more effective enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoic Acid Derivatives
Key Observations :
- Functional Group Diversity : Derivatives with ester, sulfonamide, or ketone groups exhibit varied solubility and reactivity, influencing their synthetic applications .
Biological Activity
4-(4-Methoxy-2-methylphenyl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a methoxy group and a methyl group on the phenyl ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure can be represented as follows:
This compound is characterized by:
- A benzoic acid core.
- A methoxy group (-OCH₃) at the para position relative to the carboxylic acid.
- A methyl group (-CH₃) at the ortho position relative to the methoxy group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy and methyl groups can enhance its lipophilicity, potentially improving its membrane permeability and bioavailability.
Interaction with Biological Targets
- Enzyme Inhibition : Studies suggest that derivatives of benzoic acid can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition may lead to anti-inflammatory effects.
- Antimicrobial Activity : Some benzoic acid derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in a murine model of arthritis. The compound decreased levels of pro-inflammatory cytokines and inhibited COX activity, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Properties : Research highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, indicating a promising alternative in treating bacterial infections .
- Cytotoxicity in Cancer Cells : In vitro studies showed that this compound selectively induced apoptosis in breast cancer cell lines while sparing normal cells. The mechanism involved the activation of caspase pathways, which are crucial for programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
